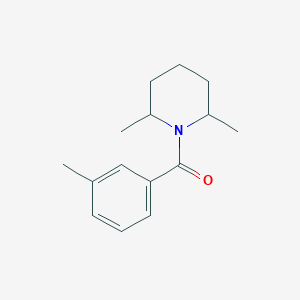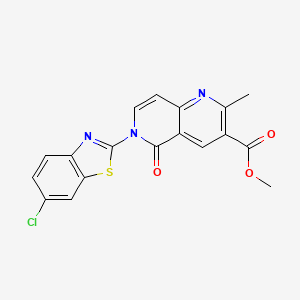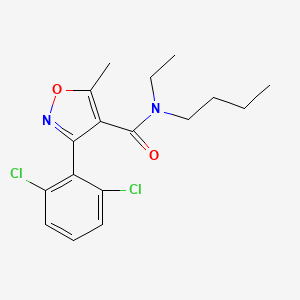![molecular formula C14H23NO2 B4973925 N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
N-[3-(2-methoxyphenoxy)propyl]-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-methoxyphenoxy)propyl]-1-butanamine, commonly known as MPBP, is a psychoactive drug that belongs to the family of phenethylamines. This chemical compound has been used in scientific research for its potential therapeutic benefits and its effects on the central nervous system.
作用机制
MPBP works by binding to and activating specific receptors in the brain, including the serotonin transporter and the dopamine transporter. This results in the modulation of neurotransmitter levels, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that MPBP can increase levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function. It has also been shown to have anxiolytic and anti-depressant effects, making it a potential treatment option for individuals with mood disorders. Additionally, MPBP has been shown to enhance memory and learning, making it a potential treatment option for individuals with cognitive impairments.
实验室实验的优点和局限性
One advantage of using MPBP in lab experiments is its relatively low toxicity compared to other psychoactive compounds. Additionally, MPBP has a relatively long half-life, making it easier to study and analyze. However, one limitation of using MPBP in lab experiments is its limited availability and high cost, which can make it difficult for researchers to obtain and use in their studies.
未来方向
Future research on MPBP could focus on its potential therapeutic benefits for individuals with mood disorders and cognitive impairments. Additionally, further studies could investigate the long-term effects of MPBP use and its potential for abuse. Finally, research could focus on the development of new and more efficient synthesis methods for MPBP, which could increase its availability and reduce its cost.
Conclusion
In conclusion, MPBP is a psychoactive compound that has potential therapeutic benefits for individuals with mood disorders and cognitive impairments. Its mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to changes in mood, cognition, and behavior. While MPBP has advantages for use in lab experiments, its limited availability and high cost can make it difficult for researchers to obtain and use in their studies. Future research could focus on its potential therapeutic benefits and the development of more efficient synthesis methods.
合成方法
The synthesis of MPBP involves the reaction between 3-(2-methoxyphenoxy)propylamine and 1-chlorobutane. The reaction is typically carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or chromatography.
科学研究应用
MPBP has been used in scientific research for its potential therapeutic benefits in the treatment of various conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter levels and enhance cognitive function.
属性
IUPAC Name |
N-[3-(2-methoxyphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-4-10-15-11-7-12-17-14-9-6-5-8-13(14)16-2/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVRPVCNMLFARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyphenoxy)propyl]butan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)


![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)

![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)
